
1,2-Diphenyl-3-aminopropane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-3-aminopropane hydrochloride is an organic compound with the molecular formula C15H17N·HCl It is a derivative of 1,2-diphenylpropane, where an amino group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-3-aminopropane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylpropane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-3-aminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
1,2-Diphenyl-3-aminopropane hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-3-aminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylpropane: A structurally similar compound without the amino group.
1,3-Diphenyl-2-aminopropane: Another related compound with the amino group attached to a different carbon atom.
1,2-Diphenyl-3-aminopropanol: A derivative with an additional hydroxyl group.
Uniqueness
1,2-Diphenyl-3-aminopropane hydrochloride is unique due to its specific structural features and the presence of the amino group on the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
40692-28-2 |
|---|---|
Fórmula molecular |
C15H18ClN |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
2,3-diphenylpropylazanium;chloride |
InChI |
InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H |
Clave InChI |
GKHCARYZXWFABR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


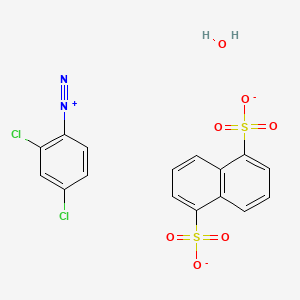

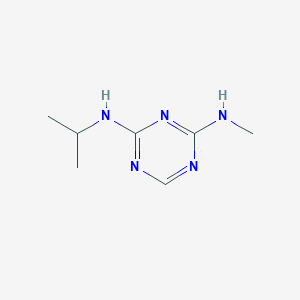
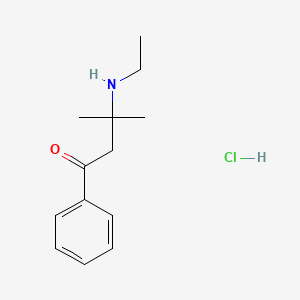
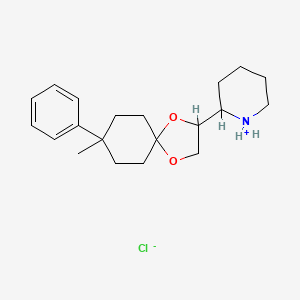


![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
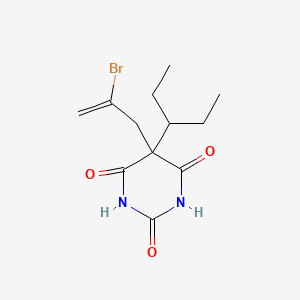

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)



